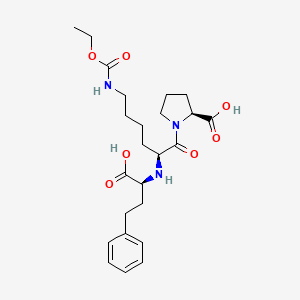

Lisinopril N6-Ethyl Carbamate

Description

Lisinopril N6-Ethyl Carbamate is a derivative of lisinopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for hypertension and heart failure. The N6-ethyl carbamate modification introduces an ethyl carbamate group at the N6 position of the lysine residue in lisinopril. This structural alteration aims to enhance pharmacokinetic properties, such as bioavailability or metabolic stability, while retaining ACE inhibitory activity. Carbamate derivatives are often explored to modulate drug-receptor interactions or reduce susceptibility to enzymatic degradation .

Properties

Molecular Formula |

C24H35N3O7 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-(ethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C24H35N3O7/c1-2-34-24(33)25-15-7-6-11-18(21(28)27-16-8-12-20(27)23(31)32)26-19(22(29)30)14-13-17-9-4-3-5-10-17/h3-5,9-10,18-20,26H,2,6-8,11-16H2,1H3,(H,25,33)(H,29,30)(H,31,32)/t18-,19-,20-/m0/s1 |

InChI Key |

KUQVPAUFGPSCJB-UFYCRDLUSA-N |

Isomeric SMILES |

CCOC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CCOC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Lisinopril N6-Ethyl Carbamate involves the carbamoylation of primary, secondary, and aromatic amines. One common method is the reaction of amines with organic carbonates such as dimethyl carbonate in the presence of solid catalysts like Fe₂O₃ or Fe₂O₃/SiO₂ . This phosgene-free synthesis route is environmentally friendly and efficient.

Chemical Reactions Analysis

Lisinopril N6-Ethyl Carbamate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Scientific Research Applications

Lisinopril N6-Ethyl Carbamate has several applications in scientific research:

Chemistry: It is used as a reference material in the synthesis of other carbamate derivatives.

Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its parent compound, Lisinopril.

Medicine: Research focuses on its pharmacokinetics and potential therapeutic uses.

Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes .

Mechanism of Action

Lisinopril N6-Ethyl Carbamate, like its parent compound Lisinopril, inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The result is vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Lisinopril N6-Ethyl Carbamate belongs to the carbamate class of compounds, which share a carbamate (–OCONH–) functional group. Key structural analogues include:

Structural Insights :

- The ethyl carbamate group in Lisinopril N6-Ethyl Carbamate may improve binding to ACE’s zinc-binding domain compared to unmodified lisinopril, analogous to how carbamates enhance enzyme inhibition in other contexts .

- Unlike simpler carbamates (e.g., ethyl or methyl carbamates), the lisinopril backbone provides specificity for ACE, reducing off-target effects .

Pharmacological Comparison

ACE Inhibition Efficacy

- Lisinopril: Achieves 50% ACE inhibition (IC₅₀) at nanomolar concentrations due to its lysine-proline pharmacophore .

- Lisinopril N6-Ethyl Carbamate: Expected to retain ACE inhibition (based on molecular docking studies of similar carbamates) but may exhibit altered potency due to steric effects from the ethyl carbamate group .

Selectivity and Off-Target Effects

- Carbamates like isopropyl carbamate exhibit nonspecific enzyme inhibition (e.g., acetylcholinesterase), which is undesirable in ACE-targeted therapies .

- Lisinopril derivatives are designed for ACE specificity, though carbamate modifications may introduce weak interactions with other metalloproteases .

Pharmacokinetic Comparison

| Parameter | Lisinopril | Lisinopril N6-Ethyl Carbamate (Predicted) | Ethyl Carbamate |

|---|---|---|---|

| Bioavailability | ~25% (oral) | Potentially higher due to improved solubility | Variable, depends on formulation . |

| Half-Life (t½) | 12–24 hours | Extended via reduced renal clearance | Short (rapid hydrolysis) . |

| Metabolism | Minimally metabolized; renal excretion | Slower hydrolysis of carbamate moiety | Rapid hepatic hydrolysis . |

Key Findings :

- The ethyl carbamate group may delay metabolic degradation, extending the half-life of Lisinopril N6-Ethyl Carbamate compared to lisinopril .

- Structural analogues like Ethyl N-(3-(dibutylamino)propyl)carbamate show that bulky substituents can reduce clearance rates, supporting this hypothesis .

Q & A

Q. What are the standard analytical methods for quantifying Lisinopril N6-Ethyl Carbamate in biological matrices?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used. For GC-MS, a detection limit of 35 µg/L has been validated for ethyl carbamate derivatives in spirits and wine, with protocols emphasizing degassing and buffer adjustments (pH 3.0) to enhance sensitivity . HPLC methods often employ acetonitrile-methanol-water mobile phases and UV detection for structural analogs like glipizide carbamates .

Q. How is the structural integrity of Lisinopril N6-Ethyl Carbamate confirmed post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR in deuterated chloroform) and high-resolution mass spectrometry (HRMS) are critical. For carbamate derivatives, spectral comparisons with reference standards (e.g., USP Fosinopril-related compounds) ensure purity and structural fidelity .

Q. What in vitro assays are recommended for preliminary evaluation of ACE inhibition activity?

Use angiotensin-converting enzyme (ACE) inhibition assays with purified human ACE and fluorogenic substrates (e.g., Abz-FRK(Dnp)-P). Competitive inhibition kinetics (IC₅₀ calculations) should be performed at physiological pH (7.4) and temperature (37°C), with lisinopril as a positive control .

Q. How should researchers address batch-to-batch variability in synthetic yields?

Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) frameworks. Quantitative analysis of byproducts (e.g., methyl-N-4-[2-(5-methylpyrazine-2-carboxamido)ethyl] benzenesulfonyl carbamate) via thin-layer chromatography (TLC) or HPLC helps identify impurities .

Advanced Research Questions

Q. What computational strategies improve predictions of Lisinopril N6-Ethyl Carbamate's binding affinity to ACE?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (≥100 ns trajectories) to assess binding stability. Free energy perturbation (FEP) or MM/GBSA calculations quantify ΔG binding energies, validated against experimental IC₅₀ values .

Q. How can conflicting pharmacokinetic (PK) data from rodent and primate models be reconciled?

Conduct species-specific cytochrome P450 (CYP) inhibition assays to identify metabolic disparities. Allometric scaling adjusted for enzyme kinetics (e.g., Michaelis-Menten parameters) improves cross-species PK extrapolation .

Q. What experimental designs mitigate confounding variables in assessing immunomodulatory effects?

Randomized controlled trials (RCTs) with stratified randomization (e.g., by baseline CD4+ T-cell density) reduce bias. Use immunohistochemistry to quantify T-cell populations in lymphoid follicles (LP/FA regions) and compare placebo vs. treated groups with mixed-effects models .

Q. How do researchers validate the carcinogenic risk of Lisinopril N6-Ethyl Carbamate in preclinical models?

Employ a two-year bioassay in rodents (OECD TG 451), monitoring tumor incidence in liver and lung tissues. Compare metabolic activation pathways (e.g., CYP2E1-mediated conversion to vinyl carbamate epoxide) between rodents and human hepatocytes to assess translational relevance .

Data Contradiction and Methodological Challenges

Q. How to resolve discrepancies between in silico predictions and in vivo efficacy data?

Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in MD simulations. Validate computational models with isothermal titration calorimetry (ITC) to measure binding thermodynamics experimentally .

Q. What statistical approaches address variability in macrophage density measurements across tissue samples?

Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use bootstrapping to estimate confidence intervals for small sample sizes, as seen in CD4+ T-cell studies .

Q. How to differentiate off-target effects from ACE-specific actions in whole-organism studies?

Generate ACE-knockout models (e.g., CRISPR/Cas9) and compare responses to wild-type cohorts. Pharmacological inhibition with selective ACE inhibitors (e.g., enalaprilat) further isolates target-mediated effects .

Safety and Reproducibility

Q. What protocols ensure reproducibility in synthesizing Lisinopril N6-Ethyl Carbamate?

Document reagent purity (≥98%), reaction stoichiometry, and inert atmosphere conditions (e.g., nitrogen gas). Publish detailed spectral data (NMR, IR) and chromatograms in supplementary materials, adhering to IUPAC guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.